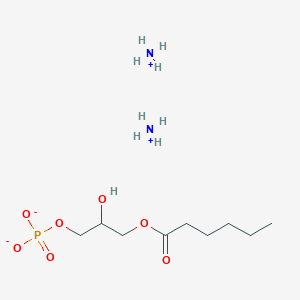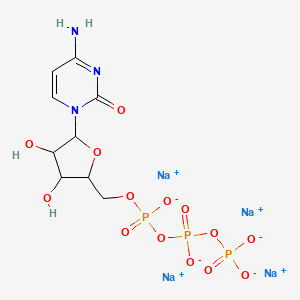
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (aMMoniuM salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is a lysophosphatidic acid (LPA) derivative. It is a phospholipid with a glycerol backbone, a hexanoyl group at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphate group at the sn-3 position. This compound is known for its role in various biological processes and is used in scientific research for its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) can be synthesized through the esterification of glycerol-3-phosphate with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves large-scale esterification processes. The reaction conditions are optimized for high yield and purity, often using automated systems for precise control of temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the sn-2 position can be oxidized to form a ketone.
Reduction: The phosphate group can be reduced to form a phosphite.
Substitution: The hexanoyl group can be substituted with other acyl groups through transesterification.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acid or base catalysts are used in transesterification reactions.
Major Products Formed
Oxidation: Formation of 1-hexanoyl-2-keto-sn-glycero-3-phosphate.
Reduction: Formation of 1-hexanoyl-2-hydroxy-sn-glycero-3-phosphite.
Substitution: Formation of various acyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is widely used in scientific research due to its role in:
Chemistry: Studying the properties and reactions of phospholipids.
Biology: Investigating cell signaling pathways and membrane dynamics.
Medicine: Exploring its potential as a biomarker for diseases and its role in drug delivery systems.
Industry: Used in the formulation of cosmetics and pharmaceuticals.
Wirkmechanismus
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) exerts its effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. This binding activates various intracellular signaling pathways, leading to effects such as cell proliferation, smooth muscle contraction, and neurotransmitter release. The compound’s interaction with GPCRs is crucial for its role in cellular communication and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Another LPA derivative with an oleoyl group instead of a hexanoyl group.
1-palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Contains a palmityl group at the sn-1 position.
1-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt): Features an octadecyl group.
Uniqueness
1-hexanoyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with cellular membranes and receptors. This specificity makes it a valuable tool in research for understanding the structure-activity relationships of phospholipids .
Eigenschaften
IUPAC Name |
diazanium;(3-hexanoyloxy-2-hydroxypropyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O7P.2H3N/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14;;/h8,10H,2-7H2,1H3,(H2,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCGNSDRQMUKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)







![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


